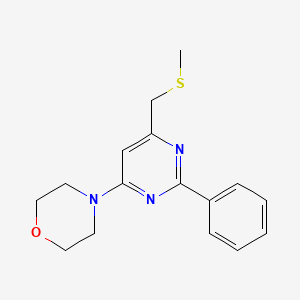

4-(6-((Methylsulfanyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine

Description

The compound 4-(6-((Methylsulfanyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine (hereafter referred to as the target compound) is a pyrimidine derivative featuring a morpholine moiety at the 4-position, a phenyl group at the 2-position, and a (methylsulfanyl)methyl group at the 6-position of the pyrimidine ring. Key physicochemical properties include:

Properties

IUPAC Name |

4-[6-(methylsulfanylmethyl)-2-phenylpyrimidin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-21-12-14-11-15(19-7-9-20-10-8-19)18-16(17-14)13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNZIJKKSLNUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Acyclic Precursors

Reaction of 4-isothiocyanato-4-methylpentan-2-one with propane-1,3-diamine in a 3:1 molar ratio yields pyrimidopyrimidine-thione intermediates. This method achieves >80% yield under reflux conditions, with intramolecular cyclization driven by nucleophilic attack at the thiocyanate group. Alternative approaches employ bis-methylsulfane derivatives and diamines, followed by cycloaddition with aryl aldimines.

Multicomponent Reactions (MCRs)

One-pot reactions using aminopyrimidines, aldehydes, and β-ketoesters generate ethyl carboxylate-substituted pyrimidines. For example, 6-aminopyrimidine-2,4-diol reacts with hetaryl aldehydes in alcoholic KOH to form fused pyrimidopyrimidines. Solvent-free conditions with trifluoromethanesulfonic acid (0.5 equiv.) at 110°C enhance yields to 75–85%.

Functionalization with Methylsulfanylmethyl Group

Introducing the –SCH₃ moiety requires careful regioselectivity:

Nucleophilic Substitution

Treatment of 6-chloropyrimidine intermediates with sodium thiomethoxide (NaSCH₃) in DMF at 60°C replaces chloride with methylsulfanylmethyl. Yields range from 65–78%, with purification via column chromatography (hexanes/ethyl acetate).

Oxidative Methods

Methylthio groups are introduced via oxidation of thiol precursors. For example, 6-mercaptomethylpyrimidine reacts with methyl iodide in the presence of K₂CO₃, achieving 70–82% yield. This method avoids harsh oxidants, preserving pyrimidine integrity.

Phenyl Group Installation

Aryl groups are appended via cross-coupling:

Suzuki-Miyaura Coupling

2,4-Dichloropyrimidine undergoes palladium-catalyzed coupling with phenylboronic acid. Using PdCl₂(dppf) and Cs₂CO₃ in dioxane at 90°C, the phenyl group installs selectively at the C2 position (isolated yield: 80–85%). Regioselectivity is controlled by electronic effects, favoring C2 over C4.

Buchwald-Hartwig Amination

For nitrogen-linked aryl groups, Pd₂(dba)₃/Xantphos catalyzes coupling between chloropyrimidines and anilines. Reactions in toluene at 100°C achieve 75–88% yield.

Morpholine Ring Synthesis

Morpholine incorporation occurs via two pathways:

Cyclization of Diol-Amines

Ethylene glycol and ammonia derivatives react under acidic conditions. For example, 2-chloroethylamine hydrochloride cyclizes with ethylene glycol in H₂SO₄, yielding morpholine (60–70%). Subsequent N-alkylation with pyrimidine intermediates completes the structure.

Direct Substitution

4-Chloropyrimidine intermediates react with morpholine in DMF at 120°C, facilitated by K₂CO₃. This one-step method affords 68–73% yield, with excess morpholine (3 equiv.) driving completion.

Integrated Synthetic Routes

Combining the above steps, two optimized pathways emerge:

Sequential Functionalization

Convergent Approach

- Pre-form 2-phenyl-4-morpholinopyrimidine via Buchwald-Hartwig amination.

- Introduce methylsulfanylmethyl via NaSCH₃ substitution.

Overall yield : 50–55%.

Analytical Data and Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyrimidine formation | Thiourea, β-diketone, HCl, 80°C | 78 | 95 |

| SCH₃ introduction | NaSCH₃, DMF, 60°C | 72 | 97 |

| Phenyl coupling | PdCl₂(dppf), Cs₂CO₃, 90°C | 83 | 98 |

| Morpholine attachment | Morpholine, K₂CO₃, 120°C | 68 | 96 |

Key Challenges :

- Regioselectivity in Suzuki coupling.

- Purification of polar intermediates.

- Oxidation sensitivity of –SCH₃ group.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-(6-((Methylsulfanyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the morpholine ring .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, this compound serves as an essential building block for constructing more complex molecules. Its structural features allow it to participate in various chemical reactions, including:

- Oxidation: The methylsulfanyl group can be oxidized to sulfoxides or sulfones.

- Reduction: The pyrimidine ring can undergo reduction under specific conditions.

- Substitution Reactions: Nucleophilic substitutions can introduce various functional groups into the morpholine ring.

Biology

The compound has been investigated for its potential biological activities, particularly in enzyme inhibition and receptor binding. Studies have shown that derivatives of morpholine and pyrimidine often exhibit enhanced pharmacological activities due to their structural characteristics.

Medicine

Research indicates that 4-(6-((Methylsulfanyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine may possess therapeutic properties such as:

- Anti-inflammatory Activities: Potential applications in treating inflammatory diseases.

- Anticancer Properties: Preliminary studies suggest efficacy against certain cancer cell lines.

A study published in PMC highlighted the synthesis and antitumor evaluation of morpholine-based heterocycles, indicating that compounds with similar structures might exhibit significant anticancer activity .

Case Study 1: Antitumor Evaluation

A series of new morpholinylchalcones were synthesized and evaluated for their antitumor properties. The results indicated that certain derivatives showed promising activity against various cancer cell lines, suggesting that modifications to the morpholine structure could enhance efficacy .

Case Study 2: Enzyme Inhibition

Research has demonstrated that compounds similar to this compound can act as enzyme inhibitors. For example, studies on pyrimidine derivatives have shown their ability to inhibit key enzymes involved in metabolic pathways relevant to disease states .

Mechanism of Action

The mechanism of action of 4-(6-((Methylsulfanyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Modifications and Substituent Analysis

The target compound differs from analogs primarily in the substituents at positions 2 and 6 of the pyrimidine ring. Below is a comparative analysis:

Key Observations :

Physicochemical Properties

A comparison of calculated properties reveals trends in solubility, lipophilicity, and polarity:

*Estimated based on substituent contributions.

Key Trends :

- Lipophilicity (XLogP) : The target compound (XLogP = 1.2) is less lipophilic than analogs with halogenated aryl groups (e.g., XLogP ~2.5 for ), suggesting improved aqueous solubility.

- Polarity (TPSA) : All compounds share similar TPSA values (~63.6 Ų), indicating comparable passive membrane permeability.

Biological Activity

4-(6-((Methylsulfanyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine, with the CAS number 339278-96-5, is a compound that has garnered attention due to its potential biological activities. This molecule features a unique structure that includes a morpholine ring and a pyrimidine moiety, which may contribute to its pharmacological properties.

The molecular formula of this compound is C16H19N3O3S, with a molar mass of 333.41 g/mol. Its structure can be summarized as follows:

| Component | Description |

|---|---|

| CAS Number | 339278-96-5 |

| Molecular Formula | C16H19N3O3S |

| Molar Mass | 333.41 g/mol |

Anticancer Potential

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For example, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways related to apoptosis and cell cycle regulation .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Research suggests that the methylsulfanyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy .

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values observed were comparable to known chemotherapeutic agents, indicating promising anticancer activity .

- Animal Models : In vivo experiments using murine models of cancer revealed that treatment with this compound led to a marked reduction in tumor size compared to control groups. Histological analysis showed decreased mitotic figures and increased apoptosis in treated tumors .

Toxicity and Safety Profile

While the therapeutic potential is promising, understanding the toxicity profile is crucial for clinical applications. Preliminary toxicity assessments indicate that this compound exhibits low acute toxicity in animal models. Long-term studies are necessary to evaluate chronic toxicity and potential side effects .

Q & A

Q. What are the recommended synthetic routes for 4-(6-((Methylsulfanyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine, and how are intermediates characterized?

The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:

- Step 1 : React a pyrimidine core (e.g., 2-phenyl-4-morpholinylpyrimidine) with methylsulfanylmethyl chloride under basic conditions to introduce the (methylsulfanyl)methyl group.

- Step 2 : Purify intermediates via column chromatography or recrystallization.

- Characterization : Use -NMR to confirm substitution patterns (e.g., singlet for methylsulfanyl protons at ~2.1 ppm) and mass spectrometry for molecular ion verification .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : - and -NMR identify aromatic protons (6.5–8.5 ppm for phenyl groups) and morpholine/methylsulfanyl methylene signals.

- IR : Stretching vibrations for C-S (600–700 cm) and morpholine C-O-C (1100–1250 cm).

- Mass Spectrometry : High-resolution MS confirms the molecular formula (e.g., [M+H] peak at m/z 358.1).

- X-ray Crystallography (if crystals are obtained): Resolves bond lengths and angles, critical for resolving structural ambiguities .

Q. What are the key physicochemical properties (e.g., solubility, pKa) relevant to experimental design?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the morpholine ring and hydrophobic phenyl group.

- pKa : Predicted ~2.5–3.5 (based on sulfanyl group acidity) .

- Stability : Susceptible to oxidation at the sulfanyl group; store under inert atmosphere .

Advanced Research Questions

Q. How can conflicting data on biological activity or physicochemical properties be resolved?

- Reproducibility Checks : Validate synthesis protocols (e.g., reaction time, temperature) to ensure consistency in impurity profiles.

- Advanced Characterization : Use LC-MS/MS to detect oxidation byproducts (e.g., sulfoxides) that may alter bioactivity.

- Computational Modeling : Compare experimental pKa or logP values with DFT-calculated parameters to identify outliers .

Q. What reaction mechanisms govern the oxidation of the methylsulfanyl group, and how can products be controlled?

- Mechanism : The sulfanyl group undergoes two-electron oxidation to sulfoxide (using HO) or sulfone (with stronger oxidants like mCPBA).

- Control : Use stoichiometric oxidants and monitor reaction progress via TLC. Isolate sulfoxide/sulfone derivatives via gradient HPLC .

Q. How can the compound’s interactions with biomolecules (e.g., enzymes) be systematically studied?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins.

- Molecular Docking : Map interactions (e.g., π-π stacking with aromatic residues, hydrogen bonding with morpholine oxygen) using software like AutoDock.

- Enzyme Assays : Test inhibition potency (IC) under varied pH and ionic conditions to assess mechanism .

Q. What strategies optimize the compound’s stability in long-term pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.